2-Pyridylacetic Acid-d6 Hydrochloride (Major) 2-Pyridylacetic Acid-d6 Hydrochloride (Major)
Brand Name: Vulcanchem
CAS No.: 1329799-67-8
VCID: VC0027148
InChI: InChI=1S/C7H7NO2.ClH/c9-7(10)5-6-3-1-2-4-8-6;/h1-4H,5H2,(H,9,10);1H/i1D,2D,3D,4D,5D2;
SMILES: C1=CC=NC(=C1)CC(=O)O.Cl
Molecular Formula: C7H8ClNO2
Molecular Weight: 179.633

2-Pyridylacetic Acid-d6 Hydrochloride (Major)

CAS No.: 1329799-67-8

Cat. No.: VC0027148

Molecular Formula: C7H8ClNO2

Molecular Weight: 179.633

* For research use only. Not for human or veterinary use.

2-Pyridylacetic Acid-d6 Hydrochloride (Major) - 1329799-67-8

Specification

CAS No. 1329799-67-8
Molecular Formula C7H8ClNO2
Molecular Weight 179.633
IUPAC Name 2,2-dideuterio-2-(3,4,5,6-tetradeuteriopyridin-2-yl)acetic acid;hydrochloride
Standard InChI InChI=1S/C7H7NO2.ClH/c9-7(10)5-6-3-1-2-4-8-6;/h1-4H,5H2,(H,9,10);1H/i1D,2D,3D,4D,5D2;
Standard InChI Key MQVISALTZUNQSK-UNJHBGEESA-N
SMILES C1=CC=NC(=C1)CC(=O)O.Cl

Introduction

Chemical Identity and Structure

Basic Information

2-Pyridylacetic Acid-d6 Hydrochloride (d5 Major) is formally identified as 2,2-dideuterio-2-(3,4,5,6-tetradeuteriopyridin-2-yl)acetic acid hydrochloride. This nomenclature precisely indicates the positions of deuterium substitution on the molecular structure.

Table 1: Chemical Identifiers

ParameterValue
CAS Number1329799-67-8
Free Base CAS Number1216972-24-5
PubChem CID71751890
Molecular FormulaC7HD6NO2·HCl
Molecular Weight179.63 g/mol (143.2 g/mol acid + 36.5 g/mol HCl)
IUPAC Name2,2-dideuterio-2-(3,4,5,6-tetradeuteriopyridin-2-yl)acetic acid;hydrochloride
InChIInChI=1S/C7H7NO2.ClH/c9-7(10)5-6-3-1-2-4-8-6;/h1-4H,5H2,(H,9,10);1H/i1D,2D,3D,4D,5D2;
SMILES[2H]C1=C(C(=NC(=C1[2H])C([2H])([2H])C(=O)O)[2H])[2H].Cl

Structural Features

The compound's structure consists of a pyridine ring with a carboxylic acid-containing side chain. The deuterium atoms are strategically positioned at four positions on the pyridine ring (positions 3, 4, 5, and 6) and two positions on the methylene group attached to the carboxylic acid functionality. This specific deuteration pattern enables distinct mass spectrometric identification while maintaining chemical behavior nearly identical to its non-deuterated analog .

Physical and Chemical Properties

Physical Characteristics

2-Pyridylacetic Acid-d6 Hydrochloride (d5 Major) presents as a white to off-white crystalline solid. Its physical properties are crucial for proper handling and application in analytical settings.

Table 2: Physical Properties

PropertyDescription
Physical StateSolid
AppearanceWhite to off-white crystalline powder
Melting Point>123°C (decomposition)
SolubilitySoluble in water; slightly soluble in methanol, ethanol, and DMSO
StabilityHygroscopic; unstable in solution

Chemical Characteristics

The compound exhibits chemical behavior similar to non-deuterated 2-pyridylacetic acid hydrochloride but with important differences in mass-related properties that make it valuable for analytical applications.

Table 3: Chemical Properties

PropertyValue
Hydrogen Bond Donor Count2
Hydrogen Bond Acceptor Count3
Rotatable Bond Count2
Exact Mass179.062 Da

The hygroscopic nature of this compound requires special attention during handling and storage. It shows instability in solution, necessitating careful consideration when preparing analytical standards .

Analytical Applications

Mass Spectrometric Analysis

The primary application of 2-Pyridylacetic Acid-d6 Hydrochloride (d5 Major) lies in liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS). Its role as an internal standard is particularly important in the quantification of 2-pyridylacetic acid, which is a major metabolite of the pharmaceutical compound betahistine .

Table 4: Mass Spectrometric Parameters

CompoundParent Ion (m/z)Product Ion (m/z)Ionization Mode
2-Pyridylacetic Acid138.192.0Positive
2-Pyridylacetic Acid-d6142.196.1Positive

The mass difference between the deuterated internal standard and the non-deuterated analyte allows for accurate quantification even in complex biological matrices, compensating for matrix effects and variations in ionization efficiency during analysis .

Method Development and Validation

Research has established specific methodologies for using 2-Pyridylacetic Acid-d6 Hydrochloride in analytical workflows. A notable example is the development of an LC-MS/MS assay for 2-pyridylacetic acid quantification in human plasma. This method employed solid-phase extraction for sample preparation and achieved impressive analytical performance metrics .

The chromatographic separation typically utilizes columns such as ACE CN (5 μm, 50 × 4.6 mm) with gradient mobile phases comprising acetonitrile-methanol mixtures and formic acid in ammonium trifluoroacetate. With retention times of approximately 1.15 and 1.17 minutes for 2-pyridylacetic acid and its deuterated counterpart respectively, the method achieves efficient analysis with minimal run time .

Validation studies have demonstrated linearity in the range of 5.0 to 1500 ng/mL, with a lower limit of quantitation of 5.0 ng/mL. Both intra- and inter-batch precision typically show relative standard deviations below 10%, meeting regulatory requirements for bioanalytical method validation .

Pharmaceutical and Biological Relevance

Betahistine Metabolism Studies

2-Pyridylacetic Acid-d6 Hydrochloride (d5 Major) has proven instrumental in studies investigating the metabolism of betahistine, a medication widely prescribed for vertigo and Ménière's disease. Betahistine undergoes extensive first-pass metabolism, resulting in plasma concentrations of the parent drug below 0.5 ng/mL, while 2-pyridylacetic acid emerges as the major metabolite .

Pharmacokinetic studies utilizing deuterated internal standards have revealed significant interindividual variations in betahistine metabolism. Following oral administration of 24 mg betahistine mesylate to healthy volunteers, the maximum plasma concentration (Cmax) of 2-pyridylacetic acid averaged 339.4 ng/mL with a range of 77.3-776.4 ng/mL. The elimination half-life (t½) was determined to be approximately 5.2 hours, with considerable variability (range: 2.0-11.4 hours) .

Synthesis and Production Considerations

Deuteration Strategies

The synthesis of 2-Pyridylacetic Acid-d6 Hydrochloride (d5 Major) requires sophisticated deuteration techniques to achieve the desired isotopic substitution pattern. While specific commercial synthesis routes are often proprietary, general approaches typically involve:

  • Base-catalyzed hydrogen-deuterium exchange reactions

  • Synthesis from deuterated precursors

  • Metal-catalyzed deuteration processes

The challenge in producing this compound lies in achieving high isotopic purity at the specified positions. Commercial preparations typically achieve deuterium incorporation of ≥98 atom%, ensuring minimal interference from non-deuterated species in analytical applications .

ParameterRecommendation
Storage Temperature-20°C
Shipping TemperatureRoom temperature
ContainerAirtight, moisture-resistant
ProtectionShield from light and moisture
FormStore as neat solid rather than in solution

Researchers should note that the compound is considered unstable in solution and hygroscopic in its solid form, requiring careful handling to prevent moisture absorption that could compromise its isotopic purity and chemical stability .

Comparative Analysis

Comparison with Non-deuterated Analog

2-Pyridylacetic Acid-d6 Hydrochloride (d5 Major) shares many physicochemical properties with its non-deuterated counterpart (2-Pyridylacetic acid hydrochloride) but exhibits crucial differences that enable its analytical applications.

Table 6: Comparison with Non-deuterated Analog

Property2-Pyridylacetic acid hydrochloride2-Pyridylacetic Acid-d6 Hydrochloride
CAS Number16179-97-81329799-67-8
Molecular FormulaC7H8ClNO2C7HD6NO2·HCl
Molecular Weight173.6 g/mol179.63 g/mol
Melting Point135°C (decomposition)>123°C (decomposition)
Primary ApplicationSynthetic intermediateAnalytical standard
Mass Spectral Fragmentm/z 138.1 → 92.0m/z 142.1 → 96.1

The approximately 6 amu mass difference between these compounds provides sufficient separation in mass spectrometric analyses while maintaining virtually identical chromatographic behavior, making the deuterated variant an ideal internal standard .

Comparison with Other Positional Isomers

While 2-Pyridylacetic Acid-d6 Hydrochloride features deuterium substitution at specific positions, other positional isomers exist and may be used in different analytical contexts.

For instance, 3-pyridylacetic acid-d6 has been employed as an internal standard in certain bioanalytical methods. The positional difference of the acetic acid moiety on the pyridine ring results in distinct chromatographic and mass spectrometric behavior, potentially offering advantages in specific analytical scenarios .

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